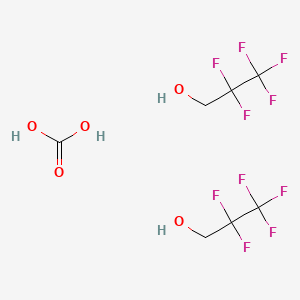![molecular formula C7H9N5O B12305029 rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azido group attached to an oxolane ring, which is further connected to a pyrazole moiety. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through condensation reactions with suitable pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent due to the azido group’s reactivity.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The pyrazole moiety may also interact with specific enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
- rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis is unique due to the presence of the azido group, which imparts distinct reactivity compared to its methoxy and ethoxy counterparts. This reactivity is particularly valuable in click chemistry applications, making it a versatile tool in both research and industrial settings.
Eigenschaften
Molekularformel |
C7H9N5O |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
1-(4-azidooxolan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2 |
InChI-Schlüssel |
QEHXVPKLHZXZJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)N2C=CC=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-amino-N-[(2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12304947.png)
![2-[12,14-dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12304952.png)
![Cyclopentaneacetic acid, 2-[(2Z)-5-(beta-D-glucopyranosyloxy)-2-penten-1-yl]-3-oxo-, (1R,2S)-](/img/structure/B12304957.png)

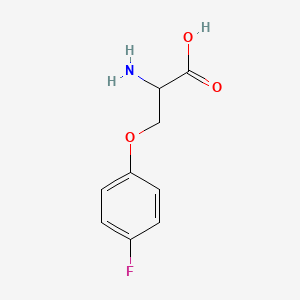
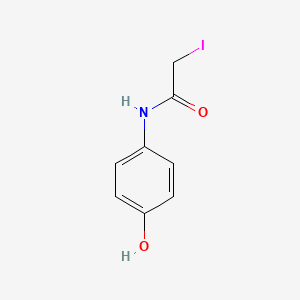
![2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12305000.png)
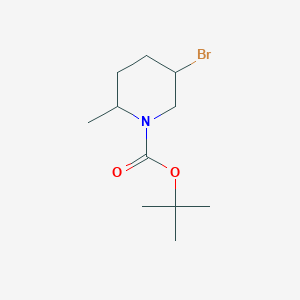
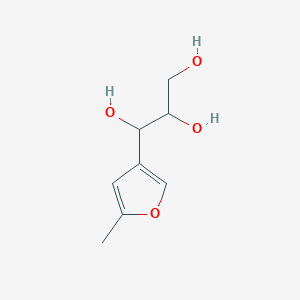
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
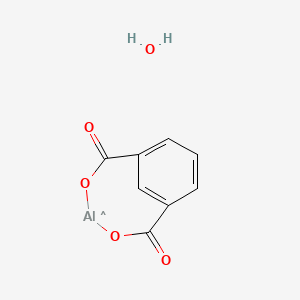
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)

